4-Chlorobenzo[d]thiazole-2-carbaldehyde
Description
4-Chlorobenzo[d]thiazole-2-carbaldehyde is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 4-position and a formyl group at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and materials science.
Synthesis:
The compound is synthesized via a multi-step route starting from 2-chloroaniline and benzoyl isothiocyanate. Key steps include condensation, alkaline hydrolysis, oxidative cyclization with Br₂, diazotization, and final hydrolysis with concentrated HCl to yield the product in good quantitative and qualitative yields .
Applications: It serves as a precursor for bioactive molecules, including anticancer agents (e.g., cyanocombretastatin analogues) and pyrazoline-based thiazoles . Its aldehyde group enables facile derivatization, such as Knoevenagel condensations, to form chalcones and other heterocyclic systems.
Properties
Molecular Formula |
C8H4ClNOS |
|---|---|
Molecular Weight |
197.64 g/mol |
IUPAC Name |
4-chloro-1,3-benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNOS/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H |
InChI Key |
QMWIZWNLTGKODM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]thiazole-2-carbaldehyde typically involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions to form the benzothiazole ring.
Industrial Production Methods: Industrial production methods for 4-Chlorobenzo[d]thiazole-2-carbaldehyde often involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-Chlorobenzo[d]thiazole-2-carboxylic acid.
Reduction: 4-Chlorobenzo[d]thiazole-2-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzo[d]thiazole-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[d]thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication pathways and inhibiting biofilm formation and virulence . In anti-inflammatory applications, it inhibits enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 4-Cl and 2-CHO substituents in 4-Chlorobenzo[d]thiazole-2-carbaldehyde enhance electrophilicity at the aldehyde position, facilitating nucleophilic additions compared to non-chlorinated analogues .
- Thermal Stability : Derivatives like GB1 exhibit higher melting points (>270°C) due to hydrogen bonding and extended conjugation from the thiazolidinedione moiety .
- Sulfur vs. Oxygen : Replacing the benzothiazole sulfur with oxygen (as in 4-Chlorobenzo[d]oxazole-2-thiol) reduces ring aromaticity, altering reactivity and spectral profiles .
Industrial and Research Relevance
- Pharmaceutical Intermediates : Listed by CymitQuimica and ENAO Chemical as a discontinued but historically significant intermediate for kinase inhibitors and HDAC modulators .
- Limitations : The discontinued commercial status suggests challenges in large-scale synthesis or stability, though academic research continues to explore its derivatives .
Biological Activity
4-Chlorobenzo[d]thiazole-2-carbaldehyde is an organic compound notable for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and findings from various research studies.
Chemical Structure and Properties
Molecular Formula: C8H6ClN2S
Molecular Weight: 197.66 g/mol
IUPAC Name: 4-Chlorobenzo[d]thiazole-2-carbaldehyde
The compound features a chlorinated benzo[d]thiazole structure with an aldehyde functional group, contributing to its unique reactivity and biological activities.
Biological Activities
Research indicates that 4-Chlorobenzo[d]thiazole-2-carbaldehyde exhibits several significant biological activities:
- Antimicrobial Properties: Studies have demonstrated the compound's effectiveness against various bacterial and fungal strains. It shows potential as a broad-spectrum antimicrobial agent.
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in glioma and breast cancer cell lines.
- Enzyme Inhibition: The compound has been investigated for its role in inhibiting key enzymes such as acetylcholinesterase (AChE), which is crucial for therapeutic approaches in neurodegenerative diseases like Alzheimer's.
Synthesis Methods
4-Chlorobenzo[d]thiazole-2-carbaldehyde can be synthesized using various methods, including:
- Condensation Reactions: Involving thiazole derivatives and aldehydes.
- One-Pot Multicomponent Reactions (MCR): These methods allow for efficient synthesis with high yields.
The biological effects of 4-Chlorobenzo[d]thiazole-2-carbaldehyde are attributed to its interaction with specific molecular targets:
- Antimicrobial Activity: The compound disrupts bacterial cell membranes or inhibits critical metabolic pathways.
- Anticancer Mechanisms: It may induce apoptosis in cancer cells through the modulation of signaling pathways and gene expression.
- Enzyme Inhibition: The binding affinity to AChE suggests a competitive inhibition mechanism, which can enhance acetylcholine levels in synaptic clefts.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anticancer | Inhibits proliferation in glioma cell lines | |
| Enzyme Inhibition | AChE inhibition with IC50 of 2.7 µM |
Notable Research Findings
- Antimicrobial Studies : Research conducted by Da Silva et al. demonstrated that 4-Chlorobenzo[d]thiazole-2-carbaldehyde exhibited significant antimicrobial activity against gram-positive and gram-negative bacteria, suggesting its potential application in treating infections .
- Anticancer Activity : A study highlighted the compound's ability to reduce cell viability in glioblastoma multiforme cells by inducing apoptosis through caspase activation .
- Enzyme Inhibition : A recent investigation revealed that derivatives of thiazole compounds, including 4-Chlorobenzo[d]thiazole-2-carbaldehyde, showed promising results as AChE inhibitors, indicating their potential use in Alzheimer's disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
